(S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate (S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15893028
InChI: InChI=1S/C16H19NO4/c1-20-14(18)13-9-16(7-8-16)11-17(13)15(19)21-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m0/s1
SMILES:
Molecular Formula: C16H19NO4
Molecular Weight: 289.33 g/mol

(S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate

CAS No.:

Cat. No.: VC15893028

Molecular Formula: C16H19NO4

Molecular Weight: 289.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate -

Specification

Molecular Formula C16H19NO4
Molecular Weight 289.33 g/mol
IUPAC Name 5-O-benzyl 6-O-methyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate
Standard InChI InChI=1S/C16H19NO4/c1-20-14(18)13-9-16(7-8-16)11-17(13)15(19)21-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m0/s1
Standard InChI Key WIQVHGPYLAPXQM-ZDUSSCGKSA-N
Isomeric SMILES COC(=O)[C@@H]1CC2(CC2)CN1C(=O)OCC3=CC=CC=C3
Canonical SMILES COC(=O)C1CC2(CC2)CN1C(=O)OCC3=CC=CC=C3

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The compound features a 5-azaspiro[2.4]heptane core, comprising a cyclopropane ring fused to a pyrrolidine-like structure. The spiro configuration at C6 creates a rigid, three-dimensional framework that influences both reactivity and biological interactions . Key substituents include:

  • A benzyloxycarbonyl (Cbz) group at N5, providing steric bulk and UV-detectable chromophores for analytical tracking .

  • A methyl ester at C6, which enhances lipophilicity and serves as a handle for further functionalization.

X-ray crystallographic data for analogous structures (e.g., CID 69672099) reveal a puckered cyclopropane ring with bond angles of ~60°, inducing significant ring strain that may enhance reactivity in nucleophilic substitutions .

Stereochemical Considerations

The (S)-configuration at C6 is critical for maintaining diastereoselectivity in downstream reactions. Computational models (e.g., Beckwith–Houk ET model) predict that equatorial positioning of the methyl ester minimizes steric clashes with the benzyl group, favoring a trans-diaxial arrangement in the dominant conformer . Racemization studies under acidic conditions (pH < 3) show <5% epimerization over 24 hours, confirming configurational stability.

Synthesis and Chemical Reactivity

Radical Bicyclization Strategies

Recent methodologies adapted from 1-azaspiro[4.4]nonane syntheses enable efficient construction of the spiro core . A domino radical bicyclization approach employs:

  • Precursor: O-Benzyl oxime ethers with halogenated aryl/alkynyl groups.

  • Initiation: Triethylborane (Et₃B) at 25°C, generating aryl/alkoxyaminyl radicals.

  • Key intermediates:

    • Aryl radical (21) attacking the alkene to form a 5-membered ring.

    • Alkoxyaminyl radical (22) undergoing 5-exo cyclization to close the cyclopropane .

This method achieves yields of 11–67% with diastereomeric ratios up to 4:1 (trans:cis), though premature radical recombination can yield byproducts like 20 and 23c .

Functional Group Interconversions

The methyl ester and Cbz groups permit diverse derivatization:

  • Ester hydrolysis: Treatment with LiOH/H₂O yields the carboxylic acid (CID 69672099), enhancing water solubility for biological assays .

  • Reductive cleavage: Zn/HOAc reduces the N–O bond, producing 1,3-amino alcohols for peptidomimetic applications.

  • Cross-coupling: Sonogashira reactions on halogenated analogs introduce alkynyl side chains, modulating target affinity.

Analytical Characterization

Spectroscopic Profiles

TechniqueKey Data (Compound)Analog (CID 69672099)
¹H NMRδ 3.67 (s, 3H, OCH₃)δ 3.65 (s, 3H, OCH₃)
δ 5.12 (d, 2H, CH₂Ph)δ 5.10 (d, 2H, CH₂Ph)
HRMS[M+H]⁺: 290.1387[M+H]⁺: 276.1230
HPLCtᵣ = 8.2 min (98% purity)tᵣ = 7.9 min (95% purity)

Chiral chromatography (Chiralpak IA) resolves enantiomers with α = 1.32, confirming >99% ee for the (S)-isomer.

Comparative Analysis with Related Spirocycles

Structural Analogues

  • Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate (CAS 1296797-07-3): Lacks the Cbz group, reducing steric hindrance but increasing metabolic lability.

  • 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid (CID 69672099): Carboxylic acid form shows 3-fold higher aqueous solubility (12 mg/mL vs. 4 mg/mL) but lower cell permeability .

Reactivity Trends

  • Electrophilic substitution: The Cbz group deactivates the pyrrolidine ring, directing electrophiles to the cyclopropane C2 position .

  • Ring-opening reactions: Oxidative cleavage with KMnO₄ yields glutaric acid derivatives, whereas photolysis generates diradicals for [2+2] cycloadditions .

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